![molecular formula C16H16O3 B1596631 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone CAS No. 23428-77-5](/img/structure/B1596631.png)
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Overview
Description
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone (also known as 3-benzyloxy-4-methoxybenzaldehyde) is an organic compound with a wide range of uses in scientific research. It is a colorless solid that is soluble in many organic solvents. It is used as a building block in organic synthesis, as a reagent in biological assays, and as a starting material for the synthesis of various pharmaceuticals and other compounds. This compound has been studied for its potential applications in medicine, biotechnology, and materials science.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a precursor in the synthesis of complex molecules that are used to study protein interactions and functions within biological systems .
Organic Synthesis Intermediary
As an intermediary in organic synthesis, 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone is involved in the preparation of various organic compounds. Its stable phenyl ring structure makes it a valuable starting material for constructing more complex molecules .
Epinephrine Metabolite Synthesis
This chemical serves as an intermediate in the synthesis of epinephrine metabolites. These metabolites are important for understanding the metabolic pathways and degradation of epinephrine, a critical hormone and neurotransmitter .
Medicinal Chemistry
In medicinal chemistry, it’s used for the development of new therapeutic agents. Its structural features allow for modifications that can lead to the discovery of novel drugs with potential benefits in treating diseases .
Analytical Chemistry
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone: can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, ensuring accurate and reliable results in chemical analysis .
Material Science
This compound may find applications in material science, particularly in the development of organic materials with specific optical or electronic properties due to its aromatic structure and functional groups .
Chemical Education
It can be used in educational settings as an example of a compound with both benzyloxy and methoxy substituents, demonstrating principles of organic chemistry and synthetic strategies .
Rare Chemical Collection
Sigma-Aldrich includes 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone in its collection of rare and unique chemicals, which are provided to researchers involved in early discovery stages across various scientific disciplines .
properties
IUPAC Name |
1-(4-methoxy-3-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENKREVUSRTHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308571 | |
Record name | MLS003107196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23428-77-5 | |
Record name | 23428-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003107196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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